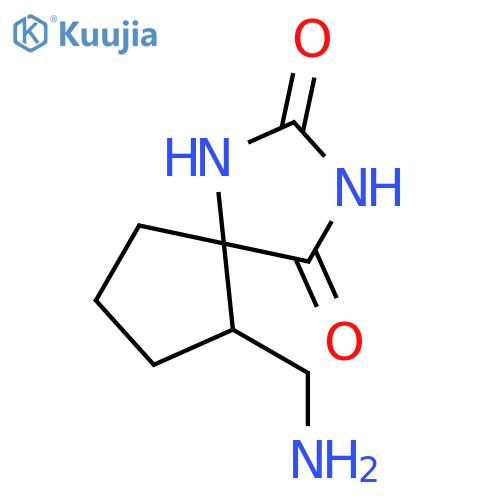

Cas no 1355004-86-2 (6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione)

6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-(aminomethyl)-

- 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione

-

- MDL: MFCD27920470

- インチ: 1S/C8H13N3O2/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)

- InChIKey: JHUGQAVXQZPQSX-UHFFFAOYSA-N

- ほほえんだ: N1C2(CCCC2CN)C(=O)NC1=O

6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-94752-0.05g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 0.05g |

$816.0 | 2024-05-21 | |

| Enamine | EN300-94752-5.0g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 5.0g |

$2816.0 | 2024-05-21 | |

| Enamine | EN300-94752-10g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 10g |

$4176.0 | 2023-09-01 | ||

| Enamine | EN300-94752-1g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 1g |

$971.0 | 2023-09-01 | ||

| Enamine | EN300-94752-0.1g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 0.1g |

$855.0 | 2024-05-21 | |

| Enamine | EN300-94752-2.5g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 2.5g |

$1903.0 | 2024-05-21 | |

| Enamine | EN300-94752-10.0g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 10.0g |

$4176.0 | 2024-05-21 | |

| Enamine | EN300-94752-0.25g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 0.25g |

$893.0 | 2024-05-21 | |

| Enamine | EN300-94752-5g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 5g |

$2816.0 | 2023-09-01 | ||

| Enamine | EN300-94752-1.0g |

6-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |

1355004-86-2 | 95% | 1.0g |

$971.0 | 2024-05-21 |

6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dioneに関する追加情報

Introduction to 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione (CAS No. 1355004-86-2)

6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. The compound belongs to the spirocyclic class of molecules, which are known for their structural rigidity and tunable electronic properties, making them valuable scaffolds for drug discovery. The presence of both amino and carbonyl functionalities in its structure suggests a high degree of reactivity, which can be exploited for further derivatization and functionalization. This introduction aims to provide a comprehensive overview of the compound’s chemical properties, synthetic pathways, and emerging applications in modern research.

The CAS number 1355004-86-2 uniquely identifies this chemical entity in scientific literature and databases, facilitating accurate referencing and reproducibility in experimental work. The molecular formula of 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione is C₉H₁₄N₄O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a spirocyclic structure. The spiro center connects two bicyclic systems, providing a rigid backbone that can influence the compound’s conformational dynamics and interactions with biological targets.

One of the most striking features of this compound is its dual functionality: the amine group at the 6-position and the diketone moieties at the 2- and 4-positions. The amine functionality serves as a versatile handle for further chemical modifications, such as coupling reactions with carboxylic acids or activation derivatives to form amides or peptides. This makes 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione a promising candidate for peptidomimetic design, where its rigid spirocyclic core can mimic natural peptide scaffolds while introducing additional chemical diversity.

The diketone groups contribute to the compound’s reactivity by allowing intramolecular or intermolecular condensation reactions, which can lead to the formation of more complex structures. These reactive sites have been explored in various synthetic pathways to generate derivatives with enhanced biological properties. For instance, condensation reactions between the diketone groups can yield cyclic enones or lactams, which may exhibit different pharmacological profiles compared to the parent compound.

In recent years, spirocyclic compounds have been extensively studied for their potential applications in drug development due to their ability to exhibit multiple binding modes and strong binding affinities with biological targets. The unique conformational flexibility provided by the spiro center allows these molecules to adopt multiple orientations when interacting with proteins or nucleic acids, enhancing their binding efficacy. Additionally, the presence of nitrogen atoms in the structure suggests possible interactions with hydrogen bond donors or acceptors in biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione with various biological targets using molecular docking simulations. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways or as a modulator of ion channels. For example, computational studies have suggested that derivatives of this compound may interact with cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes, which are key players in inflammatory responses.

The synthesis of 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires careful construction to ensure regioselectivity and stereocontrol during synthesis. One common approach involves the use of cyclocondensation reactions between appropriately substituted precursors followed by functional group transformations to introduce the desired amine and diketone moieties. Recent reports have demonstrated efficient synthetic routes using transition metal-catalyzed reactions or organocatalytic methods to construct the spirocyclic framework under mild conditions.

Once synthesized, 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione can be further modified through various chemical transformations to explore its pharmacological potential. For instance, selective alkylation or acylation of the amine group can introduce new side chains that may enhance solubility or target specificity. Additionally, functionalization of the diketone groups can lead to derivatives with different electronic properties or metabolic stability.

The biological activity of 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione has been investigated in several preclinical studies aimed at identifying novel therapeutic agents. Initial screening assays have revealed promising results in inhibiting inflammatory cytokine production or modulating neurotransmitter release in cell-based models. These findings have prompted further investigation into its mechanism of action and potential applications in treating chronic inflammatory diseases or neurological disorders.

One particularly intriguing aspect of this compound is its potential as a scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in cancer and other diseases. The rigid spirocyclic core provides a stable platform for designing molecules that can selectively bind to kinase active sites without interfering with other proteins. Preliminary experiments have shown that certain derivatives of 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione exhibit inhibitory activity against specific kinases at nanomolar concentrations.

The development of new methodologies for synthesizing complex heterocycles like 6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione has been an active area of research in organic chemistry over recent years. Advances in flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production scales while maintaining high yields and purity standards required for pharmaceutical applications.

In conclusion,6-(aminomethyl)-1

1355004-86-2 (6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione) 関連製品

- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)

- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)

- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)

- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)

- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)